3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
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Description
3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives: Research on the synthesis of heterocyclic derivatives, including 1,3,4-oxadiazoles, has been conducted. These compounds are of interest due to their diverse applications in medicinal chemistry (El‐Sayed et al., 2008).
Antimicrobial Activities
- Antimicrobial Properties: Various studies have evaluated the antimicrobial activities of 1,3,4-oxadiazole derivatives. These compounds have shown potential in combating different microbial strains, suggesting their application in developing new antimicrobial agents (Bayrak et al., 2009).
Insecticidal Activities
- Insecticidal Activity: Research into the insecticidal properties of 1,3,4-oxadiazole derivatives has shown promising results. These compounds have demonstrated effectiveness against various pests, indicating their potential in agricultural applications (Qi et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition: Studies have explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. This application is crucial in industrial processes and materials protection (Ammal et al., 2018).
Anticancer and Anti-Inflammatory Activities
Anticancer and Anti-Inflammatory Potentials
Several studies have investigated the potential of 1,3,4-oxadiazole derivatives in anticancer and anti-inflammatory treatments. These compounds have shown varying degrees of efficacy in inhibiting tumor growth and reducing inflammation (Redda & Gangapuram, 2007).
Antiviral Properties
Research has also been conducted on the antiviral activities of 1,3,4-oxadiazole derivatives, indicating their potential use in developing antiviral drugs (Albratty et al., 2019).
properties
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(26-25-19)29-13-20-24-22(27-28-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYKCWTNGJAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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